![molecular formula C23H23N5O3S B2751947 2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]吡嗪-6-基)硫)-N-苯乙醯胺 CAS No. 852437-77-5](/img/structure/B2751947.png)
2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]吡嗪-6-基)硫)-N-苯乙醯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
新杂环化合物的合成
研究人员开发了新的吡啶和稠合吡啶衍生物,其中包括三唑吡啶、吡啶三嗪和吡啶-吡唑杂化衍生物。这些化合物已被评估其抗菌和抗氧化活性,展示了其作为治疗剂的潜力。针对 GlcN-6-P 合酶作为靶蛋白的分子对接筛选显示出中等至良好的结合能,表明在药物发现中可能的应用 (Flefel 等,2018)。
抗菌和抗氧化活性
合成了一系列含有噻二唑部分的杂环化合物,并评估了它们对棉叶虫斜纹夜蛾的杀虫活性。这项研究强调了此类化合物在农业害虫控制中的潜在用途,为新型杀虫剂的开发做出了贡献 (Fadda 等,2017)。
三唑-噻二嗪衍生物的抗氧化能力
另一项研究的重点是合成 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl 衍生物,它们在 DPPH 和 FRAP 测定中表现出显着的抗氧化能力。这些发现表明这些化合物在氧化应激相关疾病中的潜在治疗应用 (Shakir 等,2017)。
潜在的抗哮喘剂
三唑[1,5-c]嘧啶已被确定为潜在的抗哮喘剂,因为它们具有作为介质释放抑制剂的活性。这一发现为哮喘管理的新治疗策略的开发开辟了新途径 (Medwid 等,1990)。
噻吩和呋喃嘧啶衍生物的抗菌活性
已制备并筛选了稠合嘧啶的抗菌活性,表明它们作为新型抗菌剂的潜力。这项研究为持续寻找针对微生物感染的新疗法做出了贡献 (Hossain & Bhuiyan,2009)。
未来方向
作用机制
Target of Action
The primary target of this compound is the A2B receptor . A2B receptors are a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . They are expressed in the human microvascular endothelial cells .
Mode of Action
The compound acts as an antagonist of the A2B receptor . Antagonism of the A2B receptor has been correlated with anticancer activity . The compound binds to the A2B receptor, preventing its activation and thus inhibiting its function .
Biochemical Pathways
The A2B receptors play a crucial role in various biochemical pathways. They regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, subsequently influencing angiogenesis . Angiogenesis is one of the major mechanisms for tumor growth regulation .
Result of Action
The antagonism of the A2B receptor by the compound can lead to a reduction in angiogenesis, which is a critical process for tumor growth . This can result in the inhibition of tumor growth, demonstrating the compound’s potential anticancer activity .
属性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-30-18-9-8-17(14-19(18)31-2)23-26-25-20-10-11-22(27-28(20)23)32-15-21(29)24-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZWFNNBNSFSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。